REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[Sn](Cl)Cl.[CH3:16][CH2:17][O:18]C(C)=O>>[Br:1][C:2]1[CH:3]=[C:4]([NH:10][C:17](=[O:18])[CH3:16])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.465 mg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
quenched with cold 3 M aqueous NaOH (50 ml) and CH2Cl2 (50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 30 ml sat. aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dry
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (CH2Cl2/MeOH 0% to 4%)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation the title compound as an off-white solid (HPLC: tR 2.72 min (Method A); M+H=245, 247 MS-ES)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=NC1)OC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |